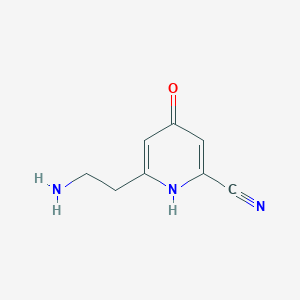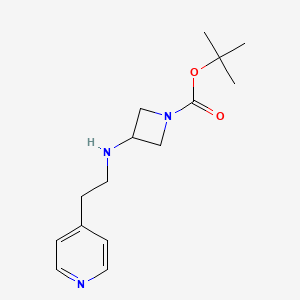
4-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)benzonitrile is a heterocyclic compound that features both an oxadiazole ring and a benzonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)benzonitrile typically involves the formation of the oxadiazole ring followed by the introduction of the benzonitrile group. One common method involves the cyclization of a suitable precursor such as a hydrazide with a nitrile oxide to form the oxadiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or acetonitrile, with the reaction being carried out at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, green chemistry approaches such as the use of ionic liquids as solvents and catalysts can be employed to reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products
Oxidation: Formation of corresponding oxadiazole carboxylic acids.
Reduction: Formation of amines or alcohols depending on the reaction conditions.
Substitution: Formation of substituted benzonitrile derivatives.
Applications De Recherche Scientifique
4-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical tool in studies involving enzyme inhibition and protein labeling.
Medicine: Explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of advanced materials such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 4-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)benzonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The oxadiazole ring is known to interact with various biological targets due to its electron-rich nature, which allows for hydrogen bonding and π-π interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Aminomethyl)benzonitrile: Lacks the oxadiazole ring but shares the benzonitrile moiety.
1,2,4-Oxadiazole derivatives: Compounds with similar oxadiazole rings but different substituents.
Uniqueness
4-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)benzonitrile is unique due to the combination of the oxadiazole ring and the benzonitrile group, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C10H8N4O |
|---|---|
Poids moléculaire |
200.20 g/mol |
Nom IUPAC |
4-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]benzonitrile |
InChI |
InChI=1S/C10H8N4O/c11-5-7-1-3-8(4-2-7)10-13-9(6-12)15-14-10/h1-4H,6,12H2 |
Clé InChI |
WZMLHDWVHRDFIL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#N)C2=NOC(=N2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















